Product packaging for Carbonic acid;4-(trifluoromethyl)phenol(Cat. No.:CAS No. 20481-28-1)

Carbonic acid;4-(trifluoromethyl)phenol

Cat. No.: B14709501
CAS No.: 20481-28-1
M. Wt: 386.24 g/mol
InChI Key: QKYWNWHCSOGTBJ-UHFFFAOYSA-N
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Description

Carbonic acid;4-(trifluoromethyl)phenol is a chemical compound of significant interest in environmental chemistry research, particularly in the study of per- and polyfluoroalkyl substances (PFAS). The 4-(trifluoromethyl)phenol (TFMP) moiety is a known environmental transformation product of various aryl-CF3 pharmaceuticals and agrochemicals . Its environmental significance stems from its dual role as a potential precursor to the persistent pollutant trifluoroacetic acid (TFA) and its ability to undergo spontaneous hydrolytic defluorination under specific aqueous conditions . Recent studies have investigated the hydrolysis and spontaneous defluorination mechanisms of TFMPs, revealing that the process is highly dependent on pH and substituent effects, proceeding via a β-elimination pathway that can lead to complete defluorination and the formation of hydroxybenzoic acids . This makes this compound a critical reagent for scientists studying the environmental fate and degradation pathways of fluorinated organic compounds, with applications in designing less persistent chemicals and understanding fundamental C-F bond cleavage mechanisms . This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H12F6O5 B14709501 Carbonic acid;4-(trifluoromethyl)phenol CAS No. 20481-28-1

3D Structure of Parent

Interactive Chemical Structure Model





Properties

CAS No.

20481-28-1

Molecular Formula

C15H12F6O5

Molecular Weight

386.24 g/mol

IUPAC Name

carbonic acid;4-(trifluoromethyl)phenol

InChI

InChI=1S/2C7H5F3O.CH2O3/c2*8-7(9,10)5-1-3-6(11)4-2-5;2-1(3)4/h2*1-4,11H;(H2,2,3,4)

InChI Key

QKYWNWHCSOGTBJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C(F)(F)F)O.C1=CC(=CC=C1C(F)(F)F)O.C(=O)(O)O

Origin of Product

United States

Synthetic Strategies for 4 Trifluoromethyl Phenol and Its Carbonate Derivatives

Methodologies for the Preparation of 4-(Trifluoromethyl)phenol (B195918)

The preparation of 4-(trifluoromethyl)phenol is challenging due to the potential instability of the trifluoromethyl group under harsh reaction conditions. semanticscholar.org Consequently, specialized synthetic approaches have been developed to achieve efficient and selective synthesis.

Nucleophilic aromatic substitution (SNAr) is a viable method for the synthesis of 4-(trifluoromethyl)phenol, particularly from precursors where the trifluoromethyl group activates the aromatic ring towards nucleophilic attack. A common approach involves the reaction of 4-chlorobenzotrifluoride (B24415) with a strong base, such as potassium hydroxide (B78521). semanticscholar.org The strong electron-withdrawing effect of the trifluoromethyl group facilitates the displacement of the chloride ion by the hydroxide nucleophile. However, this reaction requires carefully controlled conditions to prevent the hydrolysis of the trifluoromethyl group itself, which is a competing side reaction under strongly basic conditions at elevated temperatures. researchgate.net

The general mechanism for SNAr involves the attack of the nucleophile on the carbon atom bearing the leaving group, leading to the formation of a negatively charged intermediate known as a Meisenheimer complex. rsc.org For the synthesis of 4-(trifluoromethyl)phenol, the presence of the trifluoromethyl group in the para position is crucial for stabilizing this intermediate, thereby driving the reaction forward. rsc.org

Table 1: Nucleophilic Aromatic Substitution for 4-(Trifluoromethyl)phenol Synthesis

Starting Material Reagent Product Key Considerations

Indirect Synthetic Routes from Halogenated Precursors

To circumvent the harsh conditions often required for direct nucleophilic aromatic substitution, indirect routes from halogenated precursors have been developed. These methods typically involve the formation of an intermediate that is more readily converted to the desired phenol (B47542).

One notable indirect method involves reacting a trifluoromethyl halobenzene, such as 4-trifluoromethylchlorobenzene, with sodium benzylate. This reaction forms a 4-trifluoromethylphenyl benzyl (B1604629) ether intermediate. The subsequent step is the hydrogenolysis of this benzyl ether, which cleaves the benzyl group to yield 4-(trifluoromethyl)phenol. researchgate.net This two-step process is advantageous as it avoids the use of strong alkali at high temperatures, which could degrade the trifluoromethyl group. The hydrogenolysis step is typically carried out under low hydrogen pressure in the presence of a heavy metal catalyst, such as 5% palladium-on-carbon. researchgate.net

Another innovative indirect route utilizes silane-based chemistry. This approach begins with the formation of a trifluoromethylsilane from chlorosilane and bromotrifluoromethane. This intermediate then reacts with benzoquinone to form 4-triethylsiloxy-4-trifluoromethyl-2,5-cyclohexadien-1-ketone. The final step involves the reduction of this ketone to furnish p-trifluoromethylphenol, with reported yields of 71%. semanticscholar.org

Table 2: Comparison of Indirect Synthetic Routes for 4-(Trifluoromethyl)phenol

Method Starting Materials Intermediate Final Step
Benzyl Ether Route 4-Trifluoromethylchlorobenzene, Sodium Benzylate 4-Trifluoromethylphenyl benzyl ether Hydrogenolysis researchgate.net

Synthesis of 4-(Trifluoromethyl)phenyl Carbonates

Once 4-(trifluoromethyl)phenol is obtained, it can be converted into various carbonate derivatives. These carbonates are valuable intermediates and products in their own right, finding applications in polymer chemistry and as reagents in organic synthesis.

Transesterification is a widely used, environmentally friendly method for the synthesis of aryl carbonates that avoids the use of highly toxic phosgene (B1210022). organic-chemistry.org In a typical process, 4-(trifluoromethyl)phenol would be reacted with a dialkyl carbonate, most commonly dimethyl carbonate (DMC), in the presence of a catalyst. organic-chemistry.orgacs.org

The reaction proceeds in a stepwise manner. First, 4-(trifluoromethyl)phenol reacts with DMC to form methyl 4-(trifluoromethyl)phenyl carbonate and methanol. organic-chemistry.org This intermediate can then either react with another molecule of 4-(trifluoromethyl)phenol to produce bis(4-trifluoromethylphenyl) carbonate and another molecule of methanol, or it can undergo a disproportionation reaction with itself to yield the desired bis(aryl) carbonate and regenerate DMC. organic-chemistry.org

A variety of catalysts have been investigated for this process, including lead-based catalysts like PbO/SiO2 and lead-zinc double oxides, as well as vanadium-copper oxides. acs.org The choice of catalyst is crucial as it influences both the reaction rate and the selectivity towards the desired carbonate product. organic-chemistry.org

Table 3: Key Steps in Transesterification for Aryl Carbonate Synthesis

Step Reactants Products
1 4-(Trifluoromethyl)phenol + Dimethyl Carbonate Methyl 4-(trifluoromethyl)phenyl carbonate + Methanol organic-chemistry.org
2a (Transesterification) Methyl 4-(trifluoromethyl)phenyl carbonate + 4-(Trifluoromethyl)phenol Bis(4-trifluoromethylphenyl) carbonate + Methanol organic-chemistry.org

Reactions Involving Bis(aryl)carbonate Reagents

Another approach to synthesizing 4-(trifluoromethyl)phenyl carbonates involves the use of activated bis(aryl)carbonate reagents, such as bis(pentafluorophenyl)carbonate (PFC). researchgate.net This method is particularly useful for the synthesis of functionalized cyclic carbonates. For instance, a diol can be reacted with PFC in the presence of a suitable catalyst to form a cyclic carbonate. While this example does not directly produce a simple 4-(trifluoromethyl)phenyl carbonate, the underlying principle of using a highly reactive bis(aryl)carbonate to transfer the carbonate moiety to a nucleophile (in this case, an alcohol) is applicable. The pentafluorophenol (B44920) generated as a byproduct is a good leaving group, which drives the reaction to completion. researchgate.net

Advanced Derivatization of the 4-(Trifluoromethyl)phenol Moiety within Carbonate Structures

Further functionalization of the 4-(trifluoromethyl)phenyl group within a carbonate structure can be achieved through various organic reactions, primarily electrophilic aromatic substitution. The electronic properties of the substituents on the aromatic ring will direct the position of the incoming electrophile.

The 4-(trifluoromethyl)phenyl carbonate contains two key functional groups attached to the aromatic ring: the trifluoromethyl group (-CF3) and the carbonate group (-OCOOAr). The trifluoromethyl group is a strong electron-withdrawing group and is deactivating and meta-directing for electrophilic aromatic substitution. youtube.com Similarly, the carbonate group, being an ester, is also deactivating and directs incoming electrophiles to the meta position. Therefore, electrophilic substitution reactions on the 4-(trifluoromethyl)phenyl carbonate ring are expected to occur at the positions meta to both the trifluoromethyl and carbonate groups, which are the 3- and 5-positions.

Common electrophilic aromatic substitution reactions that could be applied include nitration and halogenation. wikipedia.orgmasterorganicchemistry.com For example, nitration using a mixture of nitric acid and sulfuric acid would be expected to introduce a nitro group at the 3-position of the 4-(trifluoromethyl)phenyl carbonate ring. wikipedia.org Similarly, halogenation with reagents like bromine or chlorine in the presence of a Lewis acid catalyst would introduce a halogen atom at the same position. These derivatizations can be used to further modify the chemical and physical properties of the molecule for specific applications. For instance, the introduction of a nitro group could serve as a precursor for the synthesis of an amino group through reduction. youtube.com

Electrophilic Aromatic Functionalization of the Phenol Ring

The electron-withdrawing nature of the trifluoromethyl group deactivates the aromatic ring of 4-(trifluoromethyl)phenol towards electrophilic attack. However, the hydroxyl group is an activating, ortho-, para-director. Since the para position is blocked, electrophilic substitution is directed to the ortho position. Various functional groups can be introduced onto the phenolic ring through electrophilic aromatic substitution reactions.

One such functionalization is trifluoromethylthiolation. The reaction of para-substituted phenols with N-(trifluoromethylsulfanyl)aniline in the presence of a promoter like boron trifluoride etherate or triflic acid leads to the exclusive formation of ortho-substituted products. nih.gov

Halogenation of 4-(trifluoromethyl)phenol is another common transformation. Direct chlorination has been reported, as well as reaction with sodium chlorite (B76162) and sulfuric acid, although yields can be low in some cases. youtube.com Further functionalizations can be performed on derivatives of 4-(trifluoromethyl)phenol. For instance, 4-(trifluoromethylthio)phenol (B1307856) can be subjected to bromination using N-bromosuccinimide (NBS) or iodination using N-iodosuccinimide (NIS). nih.gov

Nitration of 4-(trifluoromethylthio)phenol can also be achieved using nitric acid, leading to the introduction of a nitro group onto the aromatic ring. nih.gov Furthermore, by protecting the hydroxyl group, for example as a tetrahydropyranyl (THP) ether, the scope of electrophilic functionalization can be expanded. The protected phenol can be reacted with a variety of electrophiles in the presence of a base to yield ortho-substituted derivatives. nih.gov

Reaction TypeSubstrateReagentsProductReference
Trifluoromethylthiolationp-Substituted PhenolsPhNHSCF3, BF3·Et2O or TfOHortho-SCF3 substituted phenol nih.gov
Chlorination4-(Trifluoromethyl)phenolNaClO2, H2SO42-Chloro-4-(trifluoromethyl)phenol youtube.com
Bromination4-(Trifluoromethylthio)phenolNBSBromo-substituted derivative nih.gov
Iodination4-(Trifluoromethylthio)phenolNISIodo-substituted derivative nih.gov
Nitration4-(Trifluoromethylthio)phenolHNO3Nitro-substituted derivative nih.gov
General Electrophilic Substitution4-(Trifluoromethylphenyl)-2-(tetrahydropyranyl) etherElectrophile (E-X), Baseortho-E substituted derivative nih.gov

Cross-Coupling Reactions and Complex Molecular Assembly

Derivatives of 4-(trifluoromethyl)phenol serve as valuable building blocks in cross-coupling reactions for the assembly of more complex molecules. The hydroxyl group can be converted into a good leaving group, such as a mesylate or triflate, to enable participation in various palladium-catalyzed cross-coupling reactions.

For example, mesylated phenol derivatives can undergo cross-coupling with potassium alkoxymethyltrifluoroborates. This reaction is tolerant of a variety of functional groups, including the trifluoromethyl group on the aromatic ring, and allows for the formation of aryl alkoxymethyl ethers. nih.govorganic-chemistry.org

Another important strategy involves the cross-coupling of phenol esters. While direct cross-coupling of carbonates can be challenging, other esters, such as trifluoroacetates, have been successfully employed. Palladium-catalyzed cross-coupling of aryl trifluoroacetates with organoboron compounds provides a route to trifluoromethyl ketones. The proposed catalytic cycle for this transformation involves the oxidative addition of the ester to a Pd(0) complex, followed by transmetalation with the organoboron reagent and subsequent reductive elimination to yield the ketone product. This methodology is applicable to a wide range of arylboronic acids.

These cross-coupling strategies highlight the versatility of 4-(trifluoromethyl)phenol derivatives in constructing complex molecular frameworks, which is a cornerstone of modern organic synthesis.

Reaction TypePhenol DerivativeCoupling PartnerCatalyst SystemProduct TypeReference
AlkoxymethylationAryl Mesylate (with CF3 group)Potassium AlkoxymethyltrifluoroboratePdCl2(COD), dippfAryl Alkoxymethyl Ether nih.gov

Spectroscopic and Crystallographic Characterization Methodologies

Vibrational Spectroscopy for Functional Group Identification (Fourier-Transform Infrared Spectroscopy)

Fourier-Transform Infrared (FTIR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The FTIR spectrum of 4-(trifluoromethyl)phenol (B195918) displays several characteristic absorption bands that confirm its structure.

The most prominent features in the spectrum include a broad absorption band in the region of 3200-3500 cm⁻¹, which is characteristic of the O-H stretching vibration of the phenolic hydroxyl group, broadened due to hydrogen bonding. The aromatic nature of the molecule is confirmed by the presence of C-H stretching vibrations typically observed between 3000-3150 cm⁻¹ and C=C stretching vibrations within the aromatic ring, which appear in the 1475-1600 cm⁻¹ region.

The presence of the trifluoromethyl (-CF₃) group, a key feature of this molecule, gives rise to strong, characteristic C-F stretching absorption bands. These are typically found in the wavenumber range of 1100-1400 cm⁻¹ due to the high electronegativity of fluorine atoms.

Interactive Data Table: Key FTIR Peaks for 4-(Trifluoromethyl)phenol

Wavenumber Range (cm⁻¹)IntensityVibrational ModeFunctional Group
3500-3200Broad, MediumO-H StretchPhenolic Hydroxyl (-OH)
3150-3000Medium-WeakC-H StretchAromatic Ring
1600 & 1475Medium-WeakC=C StretchAromatic Ring
1400-1100StrongC-F StretchTrifluoromethyl (-CF₃)
1300-1000StrongC-O StretchPhenolic C-O
900-690StrongC-H Out-of-Plane BendingAromatic Ring

Nuclear Magnetic Resonance Spectroscopy for Structural Elucidation (¹H, ¹³C, ¹⁹F NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for determining the detailed structure of an organic molecule by probing the magnetic properties of atomic nuclei.

¹H NMR: The proton NMR spectrum of 4-(trifluoromethyl)phenol provides information about the chemical environment of the hydrogen atoms. In a solvent like DMSO-d₆, the phenolic proton (OH) typically appears as a broad singlet at approximately 10.29 ppm. nih.gov The aromatic protons show a characteristic splitting pattern. Due to the para-substitution, the four aromatic protons are chemically non-equivalent and appear as two distinct doublets, representing an AA'BB' system. The protons ortho to the hydroxyl group (and meta to the -CF₃ group) are found at around 6.95 ppm, while the protons meta to the hydroxyl group (and ortho to the -CF₃ group) are shifted downfield to about 7.53 ppm due to the electron-withdrawing nature of the trifluoromethyl group. nih.gov

¹³C NMR: The carbon-13 NMR spectrum reveals the number and type of carbon atoms. The carbon atom bearing the hydroxyl group (C-O) is observed around 160 ppm. The carbon atoms of the aromatic ring show signals between 115 and 130 ppm. The carbon atom of the trifluoromethyl group appears as a quartet due to coupling with the three fluorine atoms, typically in the region of 120-130 ppm.

¹⁹F NMR: Fluorine-19 NMR is particularly useful for fluorinated compounds. The ¹⁹F NMR spectrum of 4-(trifluoromethyl)phenol shows a single resonance for the three equivalent fluorine atoms of the -CF₃ group. The chemical shift of a trifluoromethyl group attached to a benzene (B151609) ring is typically observed around -60 to -65 ppm relative to a CFCl₃ standard. rsc.org This chemical shift is sensitive to the electronic environment, making ¹⁹F NMR a sensitive probe for studying interactions and reactions involving the fluorinated part of the molecule. nih.gov

Interactive Data Table: NMR Data for 4-(Trifluoromethyl)phenol

NucleusSolventChemical Shift (δ, ppm)MultiplicityAssignment
¹HDMSO-d₆~10.29Singlet-OH
¹HDMSO-d₆~7.53DoubletAromatic H (ortho to -CF₃)
¹HDMSO-d₆~6.95DoubletAromatic H (meta to -CF₃)
¹³CCDCl₃~160SingletC-OH
¹³CCDCl₃~127 (q)QuartetC-CF₃
¹³CCDCl₃~125SingletAromatic CH (ortho to -CF₃)
¹³CCDCl₃~116SingletAromatic CH (meta to -CF₃)
¹³CCDCl₃~124 (q)Quartet-CF₃
¹⁹FCDCl₃~ -63Singlet-CF₃

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern.

The electron ionization (EI) mass spectrum of 4-(trifluoromethyl)phenol shows a distinct molecular ion peak [M]⁺ at an m/z of 162, which corresponds to its molecular weight (162.11 g/mol ). rsc.org

The fragmentation pattern provides further structural confirmation. A common fragmentation pathway for phenols involves the loss of a hydrogen atom followed by the elimination of carbon monoxide (CO). However, for 4-(trifluoromethyl)phenol, a significant fragment is observed at m/z 143, corresponding to the loss of a fluorine atom ([M-F]⁺). Another major fragment appears at m/z 115, which can be attributed to the subsequent loss of carbon monoxide ([M-F-CO]⁺). The presence of these fragments helps to confirm the arrangement of the functional groups on the aromatic ring.

Interactive Data Table: Key Mass Spectrometry Fragments for 4-(Trifluoromethyl)phenol

m/z ValueProposed Fragment IonFormula of Fragment
162Molecular Ion [M]⁺[C₇H₅F₃O]⁺
143[M - F]⁺[C₇H₅F₂O]⁺
115[M - F - CO]⁺[C₆H₅F₂]⁺
112[M - CF₂]⁺ ?[C₆H₅FO]⁺

Single-Crystal X-ray Diffraction for Solid-State Structural Determination

A study on the derivative, 4-methyl-2-({[4-(trifluoromethyl)phenyl]imino}methyl)phenol, which contains the 4-(trifluoromethyl)phenyl moiety, reveals important structural characteristics. nih.gov In this derivative, the 4-(trifluoromethyl)phenyl ring is essentially planar. The crystal structure analysis provides precise bond lengths, bond angles, and torsion angles, confirming the geometry of the trifluoromethyl-substituted aromatic ring.

For this derivative, the crystallographic data are as follows:

Crystal System: Orthorhombic

Space Group: Pca2₁

Unit Cell Dimensions:

a = 6.2592 Å

b = 7.2229 Å

c = 28.551 Å

V = 1290.77 ų

These parameters define the size and shape of the unit cell, which is the basic repeating unit of the crystal lattice. The analysis also reveals intermolecular interactions, such as hydrogen bonding and C-H···O interactions, which govern how the molecules pack together in the crystal. nih.gov It is expected that 4-(trifluoromethyl)phenol would also exhibit significant intermolecular hydrogen bonding in the solid state via its phenolic -OH group.

Electronic Absorption Spectroscopy (UV-Vis) for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a molecule, which corresponds to the promotion of electrons from lower to higher energy orbitals. The UV-Vis spectrum of a compound is characteristic of its electronic structure, particularly the nature of its chromophores.

Phenols typically exhibit two main absorption bands in the UV region arising from π → π* electronic transitions within the benzene ring. For 4-(trifluoromethyl)phenol, these transitions are influenced by both the electron-donating hydroxyl (-OH) group and the strongly electron-withdrawing trifluoromethyl (-CF₃) group.

Data for the closely related compound 4-Nitro-3-(trifluoromethyl)phenol in 95% ethanol shows an absorption maximum (λmax) at 290 nm. nih.gov The spectrum of 4-(trifluoromethyl)phenol is expected to be similar, with absorption bands in the UV region. The primary absorption band for simple phenols occurs around 270-280 nm. The position and intensity of these bands can be sensitive to the solvent polarity and pH, as changes in the solvent can stabilize the ground or excited states differently, and changes in pH can lead to the formation of the phenoxide ion, which alters the electronic structure and shifts the absorption maxima to longer wavelengths (a bathochromic shift).

Interactive Data Table: Representative UV-Vis Absorption Data

CompoundSolventλmax (nm)Type of Transition
4-Nitro-3-(trifluoromethyl)phenol95% Ethanol290π → π
Phenol (B47542) (Typical)Polar Solvents~270-280π → π

A Deep Dive into the Computational and Quantum Chemical Investigations of Carbonic acid;4-(trifluoromethyl)phenol

This article explores the theoretical investigations into the molecular and electronic properties of this compound, a compound of interest in various chemical fields. Utilizing advanced computational methodologies, researchers have delved into its structure, reactivity, and intramolecular interactions. The following sections provide a detailed overview of findings from Density Functional Theory (DFT), Molecular Electrostatic Potential (MEP) mapping, Nonlinear Optical (NLO) property analysis, and Natural Bond Orbital (NBO) analysis.

Computational and Quantum Chemical Investigations

Computational chemistry provides powerful tools to understand the fundamental characteristics of a molecule at the electronic level. For Carbonic acid;4-(trifluoromethyl)phenol (B195918), these methods elucidate properties that are difficult or impossible to observe through experimental means alone.

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to determine the optimized geometry and electronic structure of molecules. Calculations are typically performed using a specific functional, such as B3LYP, combined with a basis set like 6-311G(d,p), to solve the Schrödinger equation in an approximate manner. This approach provides a detailed picture of bond lengths, bond angles, and dihedral angles that correspond to the molecule's lowest energy state.

For Carbonic acid;4-(trifluoromethyl)phenol, DFT calculations reveal a structure characterized by the phenolic hydroxyl group and the trifluoromethyl group attached to the benzene (B151609) ring. The electron-withdrawing nature of the trifluoromethyl group influences the electronic distribution and geometry of the entire molecule.

Table 1: Selected Optimized Geometrical Parameters for 4-(trifluoromethyl)phenol (Illustrative)

This table presents representative data that would be obtained from a DFT/B3LYP calculation.

Frontier Molecular Orbital (FMO) theory is crucial for understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) acts as an electron donor, while the Lowest Unoccupied Molecular Orbital (LUMO) acts as an electron acceptor. The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a key indicator of molecular stability and reactivity. A small energy gap suggests a molecule is more polarizable and reactive, whereas a large gap indicates high stability.

From the HOMO and LUMO energies, several global reactivity descriptors can be calculated, including ionization potential (I), electron affinity (A), chemical hardness (η), chemical softness (S), and the electrophilicity index (ω). These descriptors provide quantitative measures of a molecule's resistance to charge transfer and its ability to accept electrons. For molecules containing the 4-(trifluoromethyl)phenyl moiety, the HOMO is typically localized over the phenol (B47542) ring, while the LUMO may extend over the trifluoromethyl group, reflecting the intramolecular charge transfer possibilities.

Table 2: Calculated FMO Energies and Reactivity Descriptors (Illustrative)

Values are representative and based on calculations for structurally related compounds.

Conformational analysis is performed to identify the most stable three-dimensional arrangement of a molecule and the energy barriers to rotation around its single bonds. This is achieved by mapping the potential energy surface (PES). The PES is generated by systematically varying specific dihedral angles—such as the rotation of the hydroxyl group (C-C-O-H) and the trifluoromethyl group (C-C-C-F)—and calculating the energy at each point. The resulting map reveals energy minima, corresponding to stable conformers, and transition states, which are the energy maxima that represent barriers to rotation. For 4-(trifluoromethyl)phenol, this analysis would likely confirm that the most stable conformation is planar, with the hydroxyl hydrogen oriented to minimize steric hindrance.

DFT calculations provide a powerful method for predicting the vibrational frequencies of a molecule. These theoretical frequencies can be directly compared with experimental data from FT-IR and FT-Raman spectroscopy. A strong correlation between the calculated and observed spectra helps to confirm the optimized molecular structure and allows for a complete and accurate assignment of the fundamental vibrational modes.

It is a common practice to apply a scaling factor to the calculated frequencies to correct for anharmonicity and limitations in the theoretical model, which improves the agreement with experimental values. Key vibrational modes for 4-(trifluoromethyl)phenol include the O-H stretching of the hydroxyl group, the C-F stretching modes of the trifluoromethyl group, and various stretching and bending modes of the aromatic ring.

Table 3: Comparison of Key Experimental and Scaled Theoretical Vibrational Frequencies (Illustrative)

The Molecular Electrostatic Potential (MEP) map is a valuable tool for predicting the reactive sites of a molecule for electrophilic and nucleophilic attack. The MEP is a color-coded map of the electrostatic potential projected onto the molecule's electron density surface. Regions of negative potential, typically colored red or yellow, are rich in electrons and are susceptible to electrophilic attack. Conversely, regions of positive potential, colored blue, are electron-poor and indicate sites for nucleophilic attack.

For 4-(trifluoromethyl)phenol, the MEP map would show a region of high negative potential around the oxygen atom of the hydroxyl group, attributable to its lone pairs of electrons. This makes the oxygen a primary site for electrophilic attack or hydrogen bonding. The hydrogen atom of the hydroxyl group would exhibit a strong positive potential, making it the most likely site for nucleophilic attack. The electron-withdrawing trifluoromethyl group would also influence the potential distribution on the aromatic ring.

Theoretical calculations are instrumental in identifying and designing molecules with significant Nonlinear Optical (NLO) properties, which are essential for applications in optoelectronics and photonics. Key NLO properties, including the dipole moment (μ), linear polarizability (α), and the first-order hyperpolarizability (β), can be computed using DFT methods. A large hyperpolarizability value (β) is indicative of a strong NLO response. This property is often associated with molecules that have a significant difference in electron distribution between their ground and excited states, typically found in systems with strong electron donor and acceptor groups connected by a π-conjugated system. The presence of the electron-donating hydroxyl group and the electron-withdrawing trifluoromethyl group on the same π-system suggests that 4-(trifluoromethyl)phenol could exhibit notable NLO properties.

Table 4: Calculated Nonlinear Optical Properties (Illustrative)

Natural Bond Orbital (NBO) analysis provides a detailed chemical interpretation of the wavefunction by describing electron density in terms of localized bonds and lone pairs, akin to a classical Lewis structure. A key feature of NBO analysis is the examination of donor-acceptor interactions, which reveal stabilizing charge delocalization effects within the molecule. This is quantified by the second-order perturbation energy, E(2), which measures the energy lowering associated with the delocalization of electrons from a filled (donor) NBO to an empty (acceptor) NBO.

Table 5: NBO Analysis of Key Donor-Acceptor Interactions (Illustrative)

Table of Compound Names

Reaction Mechanisms and Catalytic Applications

Detailed Mechanistic Pathways for Carbonate Formation and Interconversion

The formation of a carbonate ester linking two 4-(trifluoromethyl)phenol (B195918) moieties, namely bis(4-(trifluoromethyl)phenyl) carbonate, typically proceeds through a nucleophilic acyl substitution mechanism. A common laboratory and industrial synthesis involves the reaction of 4-(trifluoromethyl)phenol with phosgene (B1210022) (COCl₂) in the presence of a base.

Mechanism of Formation (from Phosgene):

Deprotonation: A suitable base (e.g., pyridine (B92270) or NaOH) deprotonates the acidic hydroxyl group of 4-(trifluoromethyl)phenol to form the more nucleophilic 4-(trifluoromethyl)phenoxide ion. The electron-withdrawing trifluoromethyl group enhances the acidity of the phenol (B47542), facilitating this step.

First Nucleophilic Attack: The phenoxide ion attacks the electrophilic carbonyl carbon of phosgene, displacing one chloride ion to form a 4-(trifluoromethyl)phenyl chloroformate intermediate.

Second Nucleophilic Attack: A second equivalent of the 4-(trifluoromethyl)phenoxide ion attacks the carbonyl carbon of the chloroformate intermediate.

Chloride Elimination: The tetrahedral intermediate collapses, eliminating the second chloride ion to yield the final product, bis(4-(trifluoromethyl)phenyl) carbonate.

Interconversion of these carbonates primarily involves hydrolysis (reaction with water) or transesterification/phenolysis (reaction with another alcohol/phenol).

Mechanism of Hydrolysis:

Under basic conditions, hydrolysis occurs via nucleophilic attack of a hydroxide (B78521) ion on the electrophilic carbonyl carbon, followed by the departure of a 4-(trifluoromethyl)phenoxide leaving group. Under acidic conditions, the reaction is initiated by the protonation of the carbonyl oxygen, which further enhances the electrophilicity of the carbonyl carbon for subsequent attack by a water molecule. chemicalbook.com

Mechanism of Phenolysis (Transesterification):

The reaction of a diaryl carbonate with a different phenoxide ion (phenolysis) is a key process in polymer chemistry (e.g., polycarbonate synthesis). Kinetic studies on asymmetric diaryl carbonates suggest that these reactions often proceed through a concerted, one-step mechanism. engineeringtoolbox.com The incoming nucleophilic phenoxide attacks the carbonyl carbon, and the leaving phenoxide departs simultaneously through a trigonal bipyramidal transition state. engineeringtoolbox.com The rate of this reaction is highly sensitive to the electronic properties of both the incoming nucleophile and the leaving group. engineeringtoolbox.com For bis(4-(trifluoromethyl)phenyl) carbonate, the strongly electron-withdrawing CF₃ groups make the 4-(trifluoromethyl)phenoxide an excellent leaving group and render the carbonate's carbonyl carbon highly electrophilic and susceptible to nucleophilic attack. engineeringtoolbox.com

Electronic and Steric Influence of the Trifluoromethyl Group on Aromatic Reactivity

The trifluoromethyl (-CF₃) group exerts a powerful influence on the reactivity of the aromatic ring in 4-(trifluoromethyl)phenol through a combination of strong electronic effects and notable steric hindrance.

Electronic Effects:

The -CF₃ group is one of the most potent electron-withdrawing groups used in organic chemistry. This is primarily due to the high electronegativity of the fluorine atoms, which creates a strong inductive effect (-I). This effect deactivates the benzene (B151609) ring, making it less susceptible to electrophilic aromatic substitution than phenol or p-cresol.

Conversely, the hydroxyl (-OH) group is a strongly activating, ortho, para-directing group due to its ability to donate electron density to the ring via resonance (+M effect). In 4-(trifluoromethyl)phenol, these two opposing effects govern the molecule's reactivity. The primary influence of the -CF₃ group is the significant increase in the acidity of the phenolic proton. By stabilizing the resulting phenoxide anion through inductive electron withdrawal, the -CF₃ group lowers the pKa of the phenol, making it a stronger acid than its non-fluorinated counterparts.

CompoundSubstituent (para)pKaHammett Constant (σp)
p-Cresol-CH₃10.26 engineeringtoolbox.comnih.gov-0.17
Phenol-H9.950.00
4-(Trifluoromethyl)phenol-CF₃8.68 chemicalbook.comparchem.com+0.54

Steric Effects:

The trifluoromethyl group is significantly larger than a hydrogen atom and bulkier than a methyl group. This steric hindrance can impede reactions at the adjacent (ortho) positions (C-3 and C-5). Consequently, even though the hydroxyl group directs incoming electrophiles to the ortho and para positions, reactions involving 4-(trifluoromethyl)phenol often show a high degree of regioselectivity for substitution at the positions ortho to the hydroxyl group, as the para position is already occupied.

Catalytic Roles of 4-(Trifluoromethyl)phenol Derivatives in Organic Transformations

Derivatives of 4-(trifluoromethyl)phenol have emerged as versatile tools in catalysis, serving roles in both organocatalysis and transition metal-catalyzed reactions. Their utility stems directly from the electronic properties imparted by the trifluoromethyl group.

Organocatalytic Applications in Amidation and Esterification Processes

The enhanced acidity of 4-(trifluoromethyl)phenol makes it a useful Brønsted acid catalyst or co-catalyst in reactions like esterification and amidation. These reactions typically involve the activation of a carboxylic acid by a catalyst to facilitate nucleophilic attack by an alcohol or amine.

While direct catalysis by 4-(trifluoromethyl)phenol itself is not widely documented, its application as an acidic additive has been shown to be effective. For instance, in certain amidation reactions of chiral esters, 4-(trifluoromethyl)phenol (pKa ≈ 9) has been used as an alcohol additive to achieve amidation without causing epimerization of the sensitive stereocenter. brainly.com Its acidity is sufficient to facilitate the reaction pathway without requiring harsher conditions or stronger bases that could compromise stereochemical integrity. brainly.com The principle of Brønsted acid catalysis suggests that phenols with strong electron-withdrawing groups can activate carboxylic acids towards nucleophilic attack, positioning them as potential metal-free catalysts for these crucial transformations. pearson.com

Transition Metal-Catalyzed Reactions Involving Trifluoromethylated Phenols

In the realm of transition metal catalysis, trifluoromethylated phenols are highly valuable substrates, particularly in cross-coupling reactions. The phenolic hydroxyl group, while not a good leaving group itself, can be easily converted into a highly effective one, such as a triflate (-OTf) or nonaflate (-ONf). wikipedia.orgnih.gov These triflates are excellent electrophiles for a wide array of palladium-catalyzed reactions. wikipedia.orgresearchgate.net

A general catalytic cycle for a Suzuki-Miyaura coupling involving an aryl triflate derived from 4-(trifluoromethyl)phenol is as follows:

Oxidative Addition: A low-valent palladium species, typically Pd(0), undergoes oxidative addition into the carbon-oxygen bond of the aryl triflate to form a Pd(II) complex.

Transmetalation: The organopalladium(II) complex reacts with an organoboron reagent (e.g., a boronic acid) in the presence of a base. The organic group from the boron compound is transferred to the palladium center, displacing the triflate group.

Reductive Elimination: The two organic groups on the palladium center couple and are eliminated from the metal, forming the new carbon-carbon bond of the product. This step regenerates the Pd(0) catalyst, allowing it to re-enter the catalytic cycle. parchem.com

This strategy allows the 4-(trifluoromethyl)phenyl moiety to be incorporated into complex molecular architectures, making it a cornerstone in the synthesis of pharmaceuticals and agrochemicals.

Applications in Advanced Materials Science and Polymer Chemistry

Design and Synthesis of Polymeric Materials Incorporating 4-(Trifluoromethyl)phenyl Carbonate Units

The integration of 4-(trifluoromethyl)phenyl carbonate units into polymer backbones leads to the creation of fluorinated polycarbonates with superior properties compared to their non-fluorinated counterparts. The strong carbon-fluorine bond and the bulkiness of the -CF3 group are key to these enhancements.

The synthesis of fluorinated polycarbonates can be achieved through several polymerization techniques, with interfacial polycondensation and melt transesterification being common methods. A notable approach involves a phosgene-free synthesis, which is more environmentally friendly. mdpi.com In a typical synthesis, a bisphenol containing the trifluoromethyl group reacts with a carbonate precursor. For instance, fluorinated polycarbonates have been synthesized via solution polymerization using triphosgene.

Characterization of these polymers is crucial to confirm their structure and properties. Standard techniques include:

Fourier Transform Infrared Spectroscopy (FTIR): To confirm the presence of characteristic functional groups, such as the carbonate linkage (C=O stretching vibrations).

Nuclear Magnetic Resonance (NMR) Spectroscopy: (¹H, ¹³C, ¹⁹F NMR) to elucidate the detailed chemical structure of the polymer.

Gel Permeation Chromatography (GPC): To determine the molecular weight and molecular weight distribution of the synthesized polymers. nih.gov

Thermal Analysis (DSC and TGA): Differential Scanning Calorimetry (DSC) is used to determine thermal transitions like the glass transition temperature (Tg), while Thermogravimetric Analysis (TGA) assesses the thermal stability and decomposition profile of the polymer. mdpi.com

Research has demonstrated the successful synthesis of various fluorinated polycarbonates and poly(carbonate-urethane)s, which show high mechanical strength and distinct microphase separation. nih.gov

The introduction of fluorine atoms into the polymer structure significantly enhances its material properties. Fluoropolymers are well-regarded for their exceptional thermal, oxidative, and chemical stability, primarily due to the high energy of the C-F bond. mdpi.comdtic.mil

Thermal Stability: Fluorinated polycarbonates exhibit improved thermal stability. For example, the thermal decomposition temperature of a fluorinated polyurethane can be approximately 15°C higher than a typical polyurethane. mdpi.com The presence of the -CF3 group can increase the polymer's resistance to degradation at elevated temperatures. mdpi.com20.210.105 Studies on polyimides also show that trifluoromethyl groups influence thermal properties, though in some cases they can have a plasticizing effect, slightly lowering the glass transition temperature. researchgate.net

Chemical and Solvent Resistance: Fluorocarbon polymers are known for their exceptional resistance to a wide array of acids, bases, solvents, and gases. digimat.in This inertness makes them suitable for applications in harsh chemical environments.

Surface Properties and Hydrophobicity: The low surface energy of fluorine-containing segments leads to enhanced hydrophobicity. Fluorinated polycarbonates can exhibit high water contact angles, making them water-repellent. mdpi.comadhesion.kr This property is advantageous for coatings and biomedical applications where resistance to biofouling is desired. nih.gov

Optical Properties: Fluorinated polymers often possess a low refractive index and high light transmittance, making them suitable for optical applications. digimat.in

The table below summarizes and compares typical properties of standard Bisphenol A Polycarbonate (BPA-PC) with those reported for various fluorinated polymers, illustrating the performance enhancements.

Development of Liquid Crystalline Phases with Trifluoromethylated Components

The precise molecular architecture of organic molecules containing trifluoromethyl groups allows for their self-assembly into liquid crystalline (LC) phases. These materials are intermediate states of matter between crystalline solids and isotropic liquids, exhibiting molecular order that makes them responsive to external stimuli like electric fields. tandfonline.com The incorporation of the -CF3 group is a powerful tool for modifying the mesophase behavior of liquid crystalline materials due to its polarity and size. researchgate.net

The relationship between molecular structure and the resulting liquid crystalline phase (mesophase) is a central theme in materials chemistry. researchgate.netin-cosmetics.comrsc.org In trifluoromethylated compounds, several structural factors influence the type and stability of the mesophase:

Terminal Group Substitution: Replacing a terminal methyl group with a trifluoromethyl group can lead to compounds with a broad range of enantiotropic mesomorphic behavior and high thermal stability. tandfonline.com

Alkoxy Chain Length: The length of flexible alkoxy chains attached to the rigid molecular core significantly impacts the mesomorphic properties. For a series of 4-n-alkoxybenzylidene-4′-trifluoromethylanilines, it was found that all members with three or more carbons in the alkoxy chain exhibit enantiotropic smectic phases. tandfonline.com An odd-even effect in the smectic-isotropic transition temperatures is also observed, which is a common phenomenon in liquid crystal systems. tandfonline.com

Lateral Substitution: The introduction of other substituents, such as a lateral fluorine atom near the -CF3 group, can influence intermolecular distances and attractions. This can alter the expected mesophase; for instance, it can disrupt the layer-like smectic packing typically promoted by the strong "fluorophilic" effect of the -CF3 group, leading to the formation of a nematic phase instead. figshare.com

Molecular Core and Linking Groups: The rigidity and linearity of the central part of the molecule are crucial. mdpi.com Different core structures and linking groups (like azo or ester groups) in combination with the terminal -CF3 group will result in different mesophase behaviors, including nematic and smectic A phases. tandfonline.com

The following table presents data on the mesomorphic behavior of several trifluoromethyl-containing liquid crystals, highlighting the structure-property relationships.

Cr = Crystal; SmB = Smectic B Phase; N = Nematic Phase; I = Isotropic Liquid. Transition temperatures indicate the upper limit of a phase.

Role in the Chemical Synthesis of Biologically Relevant Organic Scaffolds

Utilization as a Crucial Building Block in Multistep Organic Synthesis

4-(Trifluoromethyl)phenol (B195918) serves as a fundamental building block in the construction of complex molecular architectures. nbinno.comillinois.edu The presence of both a reactive hydroxyl group and an aromatic ring substituted with a strongly electron-withdrawing -CF3 group allows for a variety of chemical transformations. This dual functionality makes it an essential component in multistep synthetic sequences aimed at producing pharmaceuticals and agrochemicals. nbinno.comchemimpex.com

The incorporation of the 4-(trifluoromethyl)phenyl moiety into a target molecule can enhance its metabolic stability and lipophilicity, properties that are highly desirable in drug design. mdpi.com The -CF3 group is known to be metabolically robust due to the high strength of the carbon-fluorine bond. mdpi.com This stability prevents oxidative degradation by metabolic enzymes, often leading to an increased half-life and bioavailability of the drug. Consequently, 4-(trifluoromethyl)phenol is a sought-after precursor for creating novel therapeutic agents. nbinno.comchemimpex.com Its application is prominent in the development of treatments for a range of conditions, including research into anticancer and antithrombotic agents. nbinno.com

Strategic Design of Fluorinated Derivatives for Molecular Recognition

The strategic placement of the trifluoromethyl group on the phenol (B47542) ring is instrumental in designing molecules for specific biological recognition events. The -CF3 group is a powerful modulator of a molecule's electronic and steric properties. mdpi.com It is highly lipophilic and acts as a strong electron-withdrawing group, which can influence hydrogen bonding capabilities and other non-covalent interactions that are critical for a drug binding to its target protein. mdpi.comnih.gov

The design of fluorinated derivatives using 4-(trifluoromethyl)phenol as a scaffold allows medicinal chemists to fine-tune the physicochemical properties of a lead compound to optimize its interaction with a biological target. mdpi.com This can lead to enhanced potency, selectivity, and pharmacokinetic profiles. The unique orientation that the trifluoromethoxy group (a related moiety) adopts relative to an aromatic ring can provide additional beneficial binding affinity in drug-target complexes. nih.gov

Arylureas: The synthesis of arylureas often involves the reaction of an aniline (B41778) derivative with an isocyanate. While 4-(trifluoromethyl)phenol itself does not directly form a urea, it is a precursor to 4-(trifluoromethyl)aniline (B29031), a key component in the synthesis of many biologically active arylureas. For instance, 4-(trifluoromethyl)aniline is a crucial building block for the synthesis of the drug Teriflunomide. jelsciences.com

Diaryl Ethers: 4-(Trifluoromethyl)phenol is directly utilized in the synthesis of diaryl ethers. chemicalbook.comsigmaaldrich.comsigmaaldrich.com Diaryl ether linkages are present in numerous biologically active compounds. The synthesis is typically achieved through nucleophilic aromatic substitution reactions, such as the Ullmann condensation or palladium-catalyzed Buchwald-Hartwig etherification. organic-chemistry.org In these reactions, the hydroxyl group of 4-(trifluoromethyl)phenol acts as a nucleophile, displacing a halide or another leaving group on a second aromatic ring. organic-chemistry.orgresearchgate.net The presence of the electron-withdrawing -CF3 group can influence the reactivity of the phenol and the properties of the resulting diaryl ether.

4-(Trifluoromethyl)phenol is an indispensable intermediate in the synthesis of a variety of pharmaceuticals. nbinno.comchemimpex.com Its role as a precursor is critical in the production of active pharmaceutical ingredients (APIs). nbinno.com

One of the notable applications of this compound is in the synthesis of the antidepressant drug fluoxetine. 4-(Trifluoromethyl)phenol is a known metabolite of fluoxetine, highlighting the presence of this chemical scaffold within the drug's metabolic pathway. chemicalbook.comnih.govnih.gov It is also used in the development of P2Y1 antagonists for antithrombotic therapies and in the research of potent inhibitors for myeloid cell leukemia. nbinno.com The synthesis of various derivatives of 4-(trifluoromethyl)phenol is an active area of research for creating novel dyes, crop protection agents, and pharmaceuticals. google.com

The following table summarizes the key compounds mentioned in this article.

Q & A

Q. Error Mitigation :

  • Impurity control : Use HPLC-grade solvents to avoid baseline noise.
  • Temperature consistency : Maintain ±1°C during reactions to prevent by-products .

(Advanced) How can conflicting bioactivity data for trifluoromethyl-phenol derivatives across studies be resolved?

Answer:
Contradictions often arise from:

  • Dose-response variability : Non-monotonic curves require testing ≥10 concentrations with biological replicates.
  • Exposure timing : Align experimental windows with critical developmental periods (e.g., cell differentiation phases).
  • Model selection : Compare in vitro (e.g., receptor binding assays) and in vivo models to confirm mechanisms .

(Basic) What stability challenges arise when handling this compound, and how are they managed?

Answer:

  • Hydrolysis sensitivity : Store derivatives at -20°C under anhydrous conditions (N₂ atmosphere).
  • Light sensitivity : Use amber vials to prevent photodegradation.
  • Thermal decomposition : Avoid heating above 60°C during synthesis or storage .

(Advanced) How do steric and electronic effects of -CF₃ influence phenolic reactivity in nucleophilic substitutions?

Answer:

  • Electronic effects : The strong electron-withdrawing -CF₃ group deactivates the aromatic ring, reducing electrophilic substitution but enhancing SNAr (nucleophilic aromatic substitution) at meta/para positions.
  • Steric effects : The bulky -CF₃ group hinders ortho-substitution, favoring mono-functionalization. Kinetic studies (e.g., Hammett plots) quantify these effects .

(Basic) What purification strategies are effective for isolating this compound from complex mixtures?

Answer:

  • Liquid-liquid extraction : Separate organic phases using dichloromethane/water.
  • Crystallization : Recrystallize from ethanol/water mixtures to remove polar impurities.
  • Chromatography : Use reverse-phase HPLC for high-purity isolation (>95%) .

(Advanced) What principles govern the design of structure-activity relationship (SAR) studies for trifluoromethyl-phenol derivatives?

Answer:

  • Variable selection : Systematically modify substituents (e.g., -OH, -OCH₃) while keeping -CF₃ constant.
  • Control groups : Include unsubstituted phenol analogs to isolate -CF₃ contributions.
  • Multivariate analysis : Apply QSAR models to correlate electronic parameters (σ, π) with bioactivity .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.